molecular formula C24H34N6O2 B6063806 N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide

N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide

Cat. No.: B6063806
M. Wt: 438.6 g/mol
InChI Key: UPPQUIXOTDXFRW-UHFFFAOYSA-N
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Description

N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide is a complex organic compound that features a combination of pyrrolidine, piperidine, and triazole moieties. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as enzyme inhibitors, receptor modulators, or other bioactive agents.

Properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O2/c31-23(27-22-10-12-28(17-22)16-21-4-2-1-3-5-21)7-6-20-8-13-29(14-9-20)24(32)11-15-30-19-25-18-26-30/h1-5,18-20,22H,6-17H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPQUIXOTDXFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NC2CCN(C2)CC3=CC=CC=C3)C(=O)CCN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide typically involves multi-step organic synthesis. The process may include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Benzylation: The pyrrolidine ring is then benzylated using benzyl halides under basic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized separately and then functionalized with the triazole moiety.

    Coupling Reactions: The final step involves coupling the benzylpyrrolidine and triazole-functionalized piperidine through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3, or PCC for oxidation reactions.

    Reducing Agents: LiAlH4 or NaBH4 for reduction reactions.

    Nucleophiles: Alkyl halides or other electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde, while reduction of the amide bond may produce primary or secondary amines.

Scientific Research Applications

N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide would depend on its specific molecular targets. It may interact with enzymes or receptors, modulating their activity through binding interactions. The triazole moiety, in particular, is known for its ability to coordinate with metal ions, potentially affecting metalloproteins.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]acetamide: Similar structure with an acetamide group instead of a propanamide group.

    N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]butanamide: Similar structure with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to its analogs.

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